![molecular formula C22H19N3O2S B2403403 N-(2-methylquinolin-5-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide CAS No. 1251686-08-4](/img/structure/B2403403.png)
N-(2-methylquinolin-5-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide
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Description
N-(2-methylquinolin-5-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide, also known as MPT0B392, is a small molecule compound that has been developed for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and there is ongoing research to investigate its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Potential as Antitumor Agents
Research into quinazoline derivatives has indicated their potential utility as antitumor agents. For instance, studies on quinazoline antifolate thymidylate synthase inhibitors have shown that certain analogues with specific substituents can exhibit enhanced potency in inhibiting tumor cell growth in culture, suggesting their promise for further investigation as potential antitumor treatments (Marsham et al., 1989).
Imaging Sigma-2 Receptors in Tumors
Benzamide analogues, including those with modifications to the quinazoline moiety, have been developed and evaluated for their affinity to sigma-2 receptors. These studies are aimed at utilizing such compounds for imaging solid tumors through positron emission tomography (PET), providing a non-invasive method to assess the status of sigma-2 receptors in tumors (Tu et al., 2005).
Synthesis and Characterization for Pharmacological Applications
The synthesis and characterization of quinazoline derivatives for their potential pharmacological activities have been extensively studied. These activities include antimicrobial, antihypertensive, and analgesic properties, among others. Such research endeavors aim to develop novel compounds that could serve as effective therapeutic agents for various medical conditions (Rahman et al., 2014).
Role in Drug Discoveries
Quinazoline derivatives have been identified as key intermediates in the synthesis of various drug discoveries, especially in the development of inhibitors targeting specific enzymes or receptors. The improvement of synthetic routes for such intermediates is crucial for enhancing the efficiency and cost-effectiveness of drug discovery processes (Nishimura & Saitoh, 2016).
Development of Atypical Antipsychotic Agents
Research into cyclic benzamides, including those incorporating the quinazoline moiety, has explored their potential as atypical antipsychotic agents. These studies investigate the compounds' binding affinities to dopamine and serotonin receptors and their in vivo effects, aiming to develop new treatments for schizophrenia with lower side effect profiles (Norman et al., 1994).
properties
IUPAC Name |
N-(2-methylquinolin-5-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-6-11-18-19(23-14)4-3-5-20(18)25-22(26)16-7-9-17(10-8-16)27-12-21-24-15(2)13-28-21/h3-11,13H,12H2,1-2H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKRSUOPDAWWDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=C(C=C3)OCC4=NC(=CS4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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